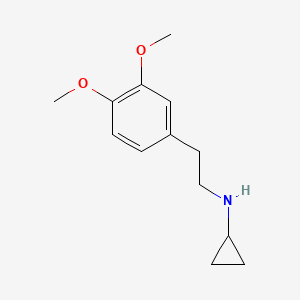

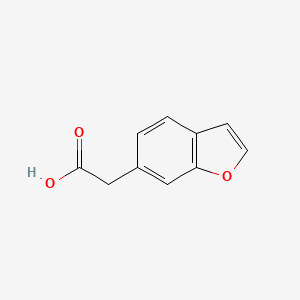

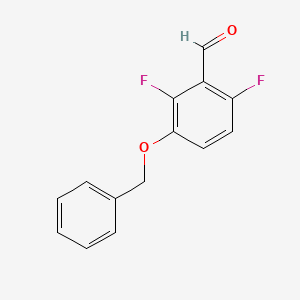

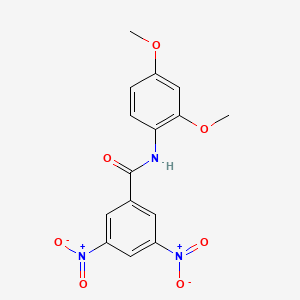

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide

Overview

Description

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide, commonly known as DNP, is a chemical compound that has been used in various scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.19 g/mol.

Scientific Research Applications

Biosensing Applications

Modified carbon paste electrodes, utilizing derivatives of dinitrobenzamide, have been developed for the electrocatalytic determination of biomolecules. For example, a biosensor based on FePt/CNTs nanocomposite and a dinitrobenzamide derivative modified electrode was used for the simultaneous determination of glutathione and piroxicam, showing potent electron mediating behavior and satisfactory results in real samples (Karimi-Maleh et al., 2014).

Chemical Synthesis and Analysis

Research on the synthesis and analysis of adducts of 3,5-dinitrobenzamide revealed the formation of complexes with various molecules, characterized by single crystal X-ray diffraction methods. This study underscores the compound's utility in forming structurally significant adducts (Prakashareddy & Pedireddi, 2004).

Antimicrobial and Antitubercular Agents

Several studies have focused on the antimicrobial potential of dinitrobenzamide derivatives. A notable study synthesized N-alkylphenyl-3,5-dinitrobenzamide analogs, demonstrating significant antimycobacterial activity against both sensitive and resistant strains of Mycobacterium tuberculosis, suggesting these compounds' potential as anti-TB agents (Munagala et al., 2014).

Decomposition and Environmental Applications

Investigations into the decomposition of 3,5-dinitrobenzamide in aqueous solutions during advanced oxidation processes have been conducted, highlighting its degradation pathways and the release of various decomposition products. This research is crucial for understanding the environmental fate and treatment of wastewater contaminants (Yan et al., 2017).

Mechanism of Action

Target of Action

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a synthetic compound that is structurally similar to the phenethylamine class of psychoactive substances . Its primary targets are the 5-hydroxytryptamine (serotonin) receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its targets by acting as a partial agonist . This means it binds to the serotonin receptors and partially stimulates them, leading to a series of intracellular events.

Biochemical Pathways

Upon binding to the serotonin receptors, the compound affects several biochemical pathways. It is known that the activation of serotonin receptors can lead to the release of various neurotransmitters and neuromodulators, and can influence numerous biological and neurological processes .

Pharmacokinetics

A related compound, 25b-nbf, has been studied in human hepatocytes . It was found to be extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes

Result of Action

Given its structural similarity to other phenethylamines, it is likely to produce psychoactive effects, potentially including changes in perception, mood, and consciousness .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets . .

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O7/c1-24-12-3-4-14(25-2)13(8-12)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOJCEQDSCAZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)

![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)